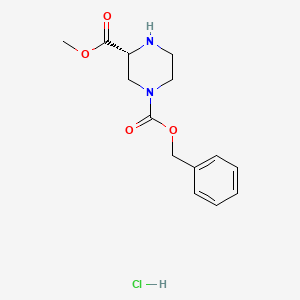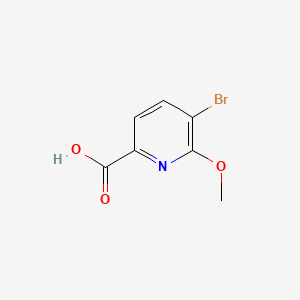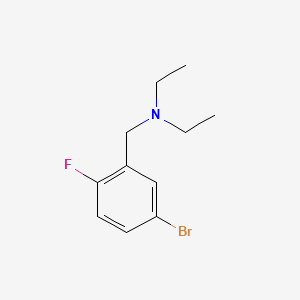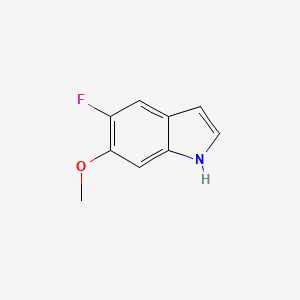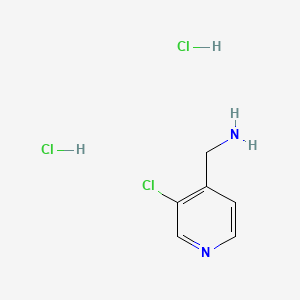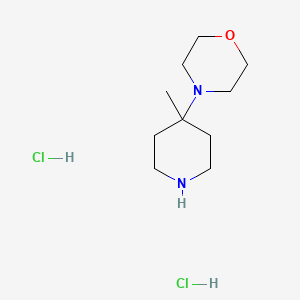
Thiourea perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea perchlorate is an organosulfur compound that combines thiourea with perchloric acid. Thiourea, with the chemical formula SC(NH₂)₂, is a sulfur analog of urea, where the oxygen atom is replaced by a sulfur atom. Perchloric acid, HClO₄, is a strong acid known for its oxidizing properties. The combination of these two compounds results in this compound, which has unique chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiourea perchlorate can be synthesized by reacting thiourea with perchloric acid. The reaction typically takes place in an aqueous medium, where thiourea is dissolved in water, and perchloric acid is added slowly with constant stirring. The reaction is exothermic, and care must be taken to control the temperature. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods: Industrial production of this compound follows a similar method but on a larger scale. The process involves the careful handling of perchloric acid due to its highly reactive and oxidizing nature. The reaction is carried out in large reactors with temperature control systems to ensure safety and efficiency. The final product is purified through recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Thiourea perchlorate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different sulfur-containing compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced to form thiourea and other sulfur compounds. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can participate in substitution reactions where the perchlorate ion is replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various anions or functional groups depending on the desired product
Major Products Formed:
Oxidation: Sulfur dioxide (SO₂), sulfuric acid (H₂SO₄)
Reduction: Thiourea (SC(NH₂)₂), sulfur (S)
Substitution: Thiourea derivatives with different anions or functional groups
Wissenschaftliche Forschungsanwendungen
Thiourea perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: this compound is used in biochemical studies to investigate the role of sulfur compounds in biological systems.
Industry: this compound is used in the production of dyes, photographic chemicals, and as a stabilizer in the manufacture of plastics and rubber.
Wirkmechanismus
Thiourea perchlorate can be compared with other thiourea derivatives and perchlorate compounds:
Thiourea: Similar to this compound but lacks the oxidizing properties of the perchlorate ion.
Perchloric Acid: A strong oxidizing agent but does not contain the sulfur atom present in this compound.
Thiourea Dioxide: Another sulfur-containing compound with reducing properties, unlike the oxidizing nature of this compound.
Uniqueness: this compound is unique due to its combination of sulfur and perchlorate, providing both reducing and oxidizing properties. This dual functionality makes it valuable in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
- Thiourea
- Perchloric acid
- Thiourea dioxide
- Ammonium perchlorate
- Potassium perchlorate
Eigenschaften
CAS-Nummer |
18720-57-5 |
|---|---|
Molekularformel |
CH5ClN2O4S |
Molekulargewicht |
176.58 g/mol |
IUPAC-Name |
perchloric acid;thiourea |
InChI |
InChI=1S/CH4N2S.ClHO4/c2-1(3)4;2-1(3,4)5/h(H4,2,3,4);(H,2,3,4,5) |
InChI-Schlüssel |
UXSWPHSUJRYOJE-UHFFFAOYSA-N |
SMILES |
C(=S)(N)N.OCl(=O)(=O)=O |
Kanonische SMILES |
C(=S)(N)N.OCl(=O)(=O)=O |
Synonyme |
Thiourea perchlorate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


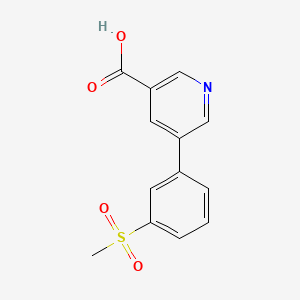
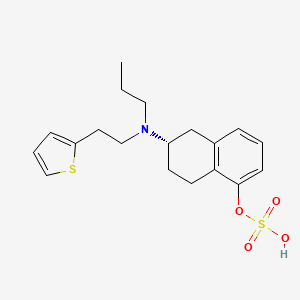
![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)
